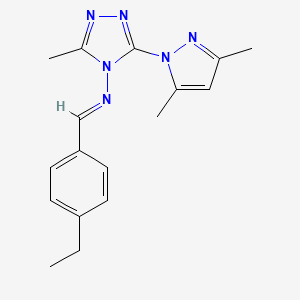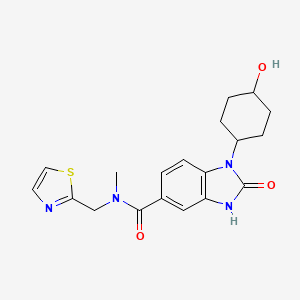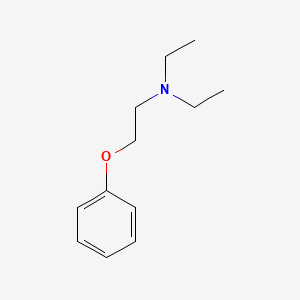![molecular formula C21H28N4O3 B5555159 2-(2-methoxyethyl)-9-[(2-methyl-1H-benzimidazol-5-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5555159.png)
2-(2-methoxyethyl)-9-[(2-methyl-1H-benzimidazol-5-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis The synthesis of compounds similar to 2-(2-methoxyethyl)-9-[(2-methyl-1H-benzimidazol-5-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one involves complex organic reactions. For instance, the synthesis of diazaspirocycles, like 3,9-diazaspiro[5.5]undecanes, can be efficiently carried out through Michael addition of lithium enolate to tetrasubstituted olefin acceptor or through the solid-phase synthesis employing microwave-assisted reactions with resin-bound bismesylates. This showcases the versatility and adaptability in synthesizing these intricate molecules (Yang et al., 2008); (Macleod et al., 2006).
Molecular Structure Analysis The molecular structure of compounds within the diazaspiro[5.5]undecane series often involves intricate 3D arrangements, significantly impacting their physical and chemical properties. For example, X-ray diffraction studies have provided insights into the non-planar conformation of the 1,3-dioxane ring in related compounds, underlining the significance of molecular architecture in their functionality (Yuan et al., 2017).
Chemical Reactions and Properties Chemical reactions involving diazaspiro[5.5]undecane derivatives are pivotal for their synthesis and functionalization. Techniques such as cascade cyclization via [5+1] double Michael addition reactions facilitate the construction of diazaspiro[5.5]undecane derivatives with high yields, showcasing the chemical reactivity and potential for diversification of these compounds (Islam et al., 2017).
Physical Properties Analysis The physical properties of diazaspiro[5.5]undecane derivatives, such as melting points and solubility, are influenced by their molecular structure. Techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are employed to study these properties, providing insights into their stability and suitability for various applications (Zeng et al., 2021).
Chemical Properties Analysis The chemical properties of diazaspiro[5.5]undecane derivatives, including reactivity and interaction with other molecules, are crucial for their application in various fields. Studies on their interaction with biological targets, for example, provide valuable information on their potential therapeutic uses and mechanisms of action (Bavo et al., 2021).
Applications De Recherche Scientifique
Bioactivity and Synthesis
1,9-Diazaspiro[5.5]undecanes, including compounds like 2-(2-methoxyethyl)-9-[(2-methyl-1H-benzimidazol-5-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one, have been studied for their diverse bioactivities. These compounds show potential for treating a variety of conditions including obesity, pain, and disorders related to the immune system, cell signaling, cardiovascular system, and psychosis (Blanco‐Ania, Heus, & Rutjes, 2017).
Crystal Structure and Thermodynamics
The crystal structure and thermodynamic properties of derivatives of 1,5-dioxaspiro[5.5] compounds fused with a benzimidazole moiety, which are structurally similar to the specified compound, have been studied. These studies contribute to understanding the molecular structure and behavior of such compounds (Zeng, Wang, & Zhang, 2021).
Antihypertensive Properties
Research has shown that certain 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones exhibit significant antihypertensive effects. These compounds may block specific adrenoceptors, contributing to their therapeutic potential in hypertension management (Clark et al., 1983).
Antagonistic Properties in Respiratory Diseases
Compounds within the diazaspiro[5.5]undecane family have been identified as CCR8 antagonists, useful in treating chemokine-mediated diseases, especially respiratory diseases like asthma, chronic obstructive pulmonary disease, and rhinitis (Norman, 2007).
Anti-HIV Activity
Some diazaspiro[5.5]undecane derivatives, through modifications at specific positions, have demonstrated improved activity against HIV. This highlights their potential in developing more effective antiretroviral agents (Mizuhara et al., 2012).
Propriétés
IUPAC Name |
2-(2-methoxyethyl)-9-(2-methyl-3H-benzimidazole-5-carbonyl)-2,9-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O3/c1-15-22-17-4-3-16(13-18(17)23-15)20(27)24-9-7-21(8-10-24)6-5-19(26)25(14-21)11-12-28-2/h3-4,13H,5-12,14H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVWSVRYAWUWHEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2)C(=O)N3CCC4(CCC(=O)N(C4)CCOC)CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methoxyethyl)-9-[(2-methyl-1H-benzimidazol-5-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(3-chlorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4,7(3H,6H,8H)-trione](/img/structure/B5555076.png)
![N-({1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5555079.png)
![N-{4-[(anilinocarbonothioyl)amino]phenyl}acetamide](/img/structure/B5555083.png)

![1-(ethylsulfonyl)-N-[4-methyl-3-(2-oxo-1-pyrrolidinyl)phenyl]-3-piperidinecarboxamide](/img/structure/B5555095.png)
![6-methyl-2-{[3-(2-pyridinylmethoxy)-1-piperidinyl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5555101.png)
![5-{[2-(1,3-thiazol-2-yl)pyrrolidin-1-yl]carbonyl}-2-(2-thienyl)pyrimidin-4-ol](/img/structure/B5555108.png)

![5-oxo-N-[2-(1-oxo-2(1H)-phthalazinyl)ethyl]-1-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5555123.png)

![N-[(5-methyl-2-pyrazinyl)methyl]-2-(2-naphthyloxy)propanamide](/img/structure/B5555140.png)

![(1S*,5R*)-6-benzyl-3-[(methylthio)acetyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5555151.png)
![2-(1,4-diazepan-1-ylcarbonyl)-6-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B5555165.png)